
2,2',3,3',4,4',5,5',6,6'-Decanitro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,3,3’,4,4’,5,5’,6,6’-Decanitro-1,1’-biphenyl is a highly nitrated organic compound It is a derivative of biphenyl, where each phenyl ring is substituted with five nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,4’,5,5’,6,6’-Decanitro-1,1’-biphenyl typically involves the nitration of biphenyl. The process requires a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the biphenyl rings.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to achieve the desired product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various chemical transformations.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized biphenyl derivatives.
Reduction: Amino-substituted biphenyls.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,2’,3,3’,4,4’,5,5’,6,6’-Decanitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, including high-energy materials and explosives.
Mecanismo De Acción
The mechanism of action of 2,2’,3,3’,4,4’,5,5’,6,6’-Decanitro-1,1’-biphenyl involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, depending on the environment and the presence of other reactive species. The pathways involved include electron transfer processes and the formation of reactive intermediates.
Comparación Con Compuestos Similares
2,2’,3,3’,4,4’,5,5’,6,6’-Decafluoro-1,1’-biphenyl: A fluorinated derivative with different chemical properties.
2,2’,3,3’,4,4’,5,5’,6,6’-Decachloro-1,1’-biphenyl: A chlorinated analogue with distinct reactivity.
Uniqueness: 2,2’,3,3’,4,4’,5,5’,6,6’-Decanitro-1,1’-biphenyl is unique due to its high degree of nitration, which imparts specific chemical and physical properties
Propiedades
Número CAS |
84647-88-1 |
|---|---|
Fórmula molecular |
C12N10O20 |
Peso molecular |
604.18 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentanitro-6-(2,3,4,5,6-pentanitrophenyl)benzene |
InChI |
InChI=1S/C12N10O20/c23-13(24)3-1(4(14(25)26)8(18(33)34)11(21(39)40)7(3)17(31)32)2-5(15(27)28)9(19(35)36)12(22(41)42)10(20(37)38)6(2)16(29)30 |
Clave InChI |
BOLMRKSMYRIFKC-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C2=C(C(=C(C(=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


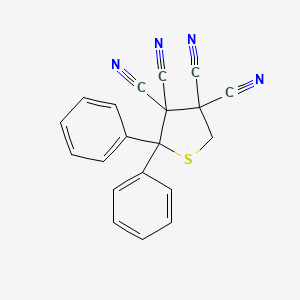
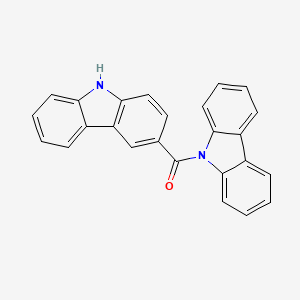

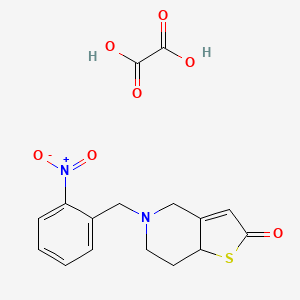
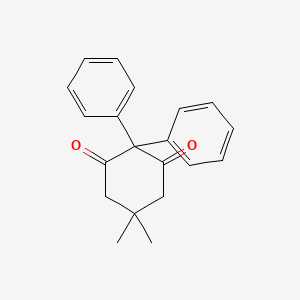
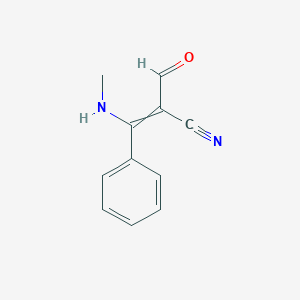
![Oxo(diphenyl)[1-(phenylsulfanyl)ethenyl]-lambda~5~-phosphane](/img/structure/B14414934.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14414953.png)
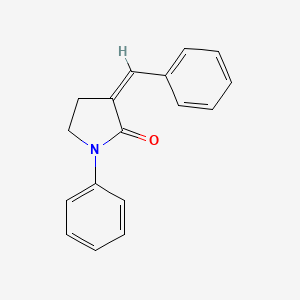

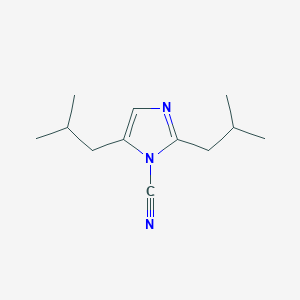

![10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL](/img/structure/B14414984.png)
